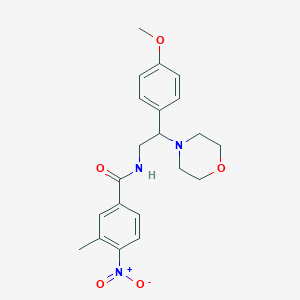
N-(2-(4-甲氧基苯基)-2-吗啉乙基)-3-甲基-4-硝基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound . Computational methods can also be used to predict the structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound, the conditions under which it reacts, and the products of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity. Spectroscopic properties may also be analyzed .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-methyl-4-nitrobenzamide:
Pharmacological Research
This compound is often studied for its potential pharmacological properties. Researchers investigate its efficacy as a therapeutic agent, particularly focusing on its anti-inflammatory, analgesic, and antipyretic activities. The presence of the morpholino group is known to enhance the bioavailability and stability of the compound, making it a promising candidate for drug development .
Cancer Research
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-methyl-4-nitrobenzamide has shown potential in cancer research due to its ability to inhibit certain enzymes and pathways involved in tumor growth and proliferation. Studies often explore its role as a chemotherapeutic agent, examining its cytotoxic effects on various cancer cell lines .
Neuroprotective Studies
The compound is also investigated for its neuroprotective properties. Researchers study its effects on neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to cross the blood-brain barrier and its potential to reduce oxidative stress and inflammation in neural tissues are key areas of interest .
Antimicrobial Research
Another significant application is in antimicrobial research. The compound’s structure allows it to interact with bacterial cell membranes and proteins, making it a candidate for developing new antibiotics. Studies focus on its effectiveness against a range of bacterial strains, including antibiotic-resistant ones .
Anti-inflammatory Studies
Given its structural components, this compound is frequently studied for its anti-inflammatory properties. Researchers investigate its ability to inhibit pro-inflammatory cytokines and enzymes like COX-2, which are involved in inflammatory processes. This makes it a potential candidate for treating chronic inflammatory conditions.
Analytical Chemistry
In analytical chemistry, N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-methyl-4-nitrobenzamide is used as a reference standard or a reagent in various chemical assays. Its well-defined structure and stability make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses.
Material Science
The compound’s unique chemical properties are also explored in material science. Researchers study its potential use in the development of new materials with specific properties, such as enhanced thermal stability or specific electronic characteristics. This can include applications in the creation of polymers or nanomaterials.
Biochemical Assays
Finally, the compound is used in various biochemical assays to study enzyme kinetics and interactions. Its ability to act as a substrate or inhibitor in these assays helps researchers understand the mechanisms of enzyme action and the effects of potential inhibitors.
If you have any specific area you’d like to delve deeper into, feel free to let me know!
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-15-13-17(5-8-19(15)24(26)27)21(25)22-14-20(23-9-11-29-12-10-23)16-3-6-18(28-2)7-4-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKCFMRFSBIAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-methyl-4-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate](/img/structure/B2510235.png)
![2-Methyl-5-[(4-methylphenoxy)methyl]pyrazol-3-amine](/img/structure/B2510236.png)


![Ethyl 5-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate](/img/structure/B2510241.png)

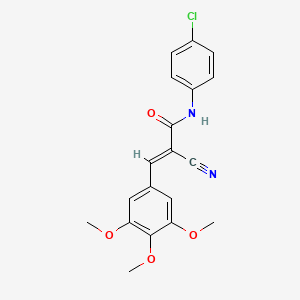
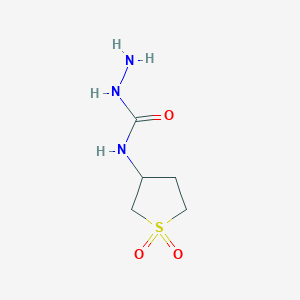
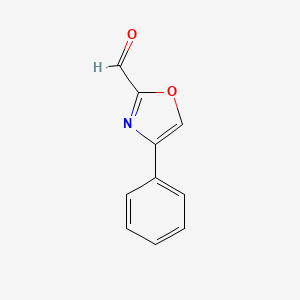
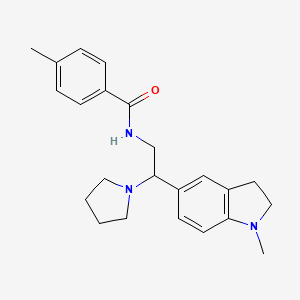
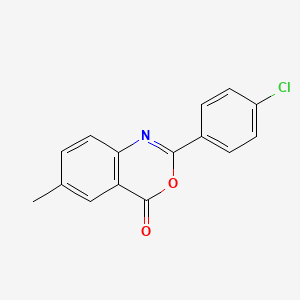
![N-(benzo[d]thiazol-2-yl)-2-(benzylthio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2510255.png)
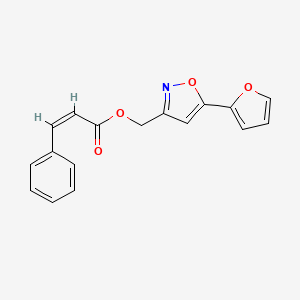
![2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B2510257.png)